3-(2-methoxyphenyl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide
Description
This compound is a structurally complex molecule featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring substituted with a thiophen-3-yl group. The triazole moiety is further connected to an ethyl-propanamide chain terminating in a 2-methoxyphenyl group. Such a hybrid architecture combines pharmacophores known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthetically, the molecule likely involves multi-step protocols:
Triazole Formation: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring .
Oxadiazole Synthesis: Condensation of amidoximes with carboxylic acid derivatives or cyclization of thioamides to form the 1,2,4-oxadiazole scaffold .
Propanamide Linkage: Amide coupling between a carboxylic acid derivative and an amine-containing intermediate .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c1-28-17-5-3-2-4-14(17)6-7-18(27)21-9-10-26-12-16(23-25-26)20-22-19(24-29-20)15-8-11-30-13-15/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQBONLUVNKQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyphenyl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Overview
The compound features several functional groups that contribute to its biological activity:
- Methoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Thiazole and oxadiazole rings : Known for their roles in various pharmacological activities.
- Triazole linkage : Often associated with antifungal and anticancer properties.
Research indicates that compounds containing oxadiazole and triazole moieties exhibit diverse mechanisms of action:
- Inhibition of Enzymatic Activity : The oxadiazole ring can inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for cancer cell proliferation .
- Antioxidant Activity : Compounds with thiophene and oxadiazole structures have shown significant antioxidant properties, which can protect cells from oxidative stress .
- Cytotoxic Effects on Cancer Cells : Studies have demonstrated that derivatives of oxadiazoles exhibit cytotoxicity against various cancer cell lines (e.g., MCF7 and HCT116) by inducing apoptosis and inhibiting cell division .
Anticancer Activity
The compound has been evaluated for its anticancer potential against several cell lines. The following table summarizes the findings from various studies:
Antimicrobial Activity
In addition to anticancer properties, the compound's antimicrobial effects were assessed against various bacterial strains:
| Bacterial Strain | Activity Level | Method Used |
|---|---|---|
| Bacillus cereus | High | Disc diffusion method |
| Bacillus thuringiensis | Moderate | Disc diffusion method |
| Escherichia coli | Low | Disc diffusion method |
These results suggest that the compound may possess broad-spectrum antimicrobial properties.
Study on Anticancer Properties
A study published in a peer-reviewed journal highlighted the efficacy of similar oxadiazole derivatives in inducing apoptosis in breast cancer cells (MCF7). The study reported significant increases in p53 expression levels and caspase-3 cleavage upon treatment with the compound, indicating a clear mechanism for its anticancer activity .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial potential of oxadiazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study utilized the National Cancer Institute's NCI-60 assay to evaluate cytotoxicity against various cancer cell lines alongside antimicrobial testing, revealing promising dual-action capabilities .
Scientific Research Applications
The compound 3-(2-methoxyphenyl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, materials science, and agricultural chemistry.
Structural Components
- 2-Methoxyphenyl Group: Enhances lipophilicity and may contribute to biological activity.
- Thienyl Group: Imparts unique electronic properties.
- Oxadiazole and Triazole Moieties: Known for their roles in biological activity, especially in drug development.
Medicinal Chemistry
The compound's structural features suggest several potential therapeutic applications:
- Anticancer Activity: Compounds with oxadiazole and triazole rings have been reported to exhibit anticancer properties. Studies indicate that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties: The presence of thiophene and triazole moieties is associated with antimicrobial activity. Research shows that derivatives of these compounds can effectively combat bacterial and fungal infections .
- Anti-inflammatory Effects: Compounds with methoxyphenyl groups have demonstrated anti-inflammatory properties in various studies, making this compound a candidate for further investigation in inflammatory disease treatments .
Materials Science
The unique electronic properties of the compound make it suitable for applications in materials science:
- Organic Electronics: The incorporation of heterocycles allows for enhanced charge transport properties, making the compound a potential candidate for use in organic light-emitting diodes (OLEDs) or organic solar cells .
- Polymer Chemistry: The compound can be utilized as a monomer or additive in polymer formulations to improve thermal stability and mechanical properties of materials used in coatings or composites .
Agricultural Chemistry
The biological activity of the compound suggests potential applications in agriculture:
- Pesticides and Herbicides: The antimicrobial properties could be harnessed to develop new agrochemicals that target specific pests or pathogens while minimizing environmental impact .
- Plant Growth Regulators: Compounds with similar structures have been explored for their ability to modulate plant growth processes, which could lead to enhanced crop yields under various environmental conditions .
Case Studies
Several studies highlight the applications of similar compounds:
- Study on Anticancer Activity:
-
Research on Antimicrobial Properties:
- A related thiophene-based compound exhibited strong antibacterial activity against resistant strains of bacteria, indicating its potential as a new class of antibiotics.
-
Application in Organic Electronics:
- A study evaluated the performance of a triazole-containing polymer in OLEDs, showing improved efficiency compared to conventional materials, highlighting the relevance of such compounds in modern electronics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a class of hybrid heterocyclic propanamides. Below is a comparative analysis with structurally related molecules:
Key Differences and Implications
Heterocyclic Diversity: The target compound incorporates a thiophene ring, which is absent in analogues like 7l () and 9c (). Thiophene derivatives are known for their electron-rich nature, enhancing π-π stacking interactions in enzyme binding pockets . Compared to N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide (), the target lacks a trifluoromethyl group but includes a methoxyphenyl group. Methoxy substituents can improve solubility and modulate pharmacokinetics .
Linker Flexibility :
- The ethyl-propanamide linker in the target compound provides greater conformational flexibility compared to the rigid sulfanyl linker in 7l (). This may influence binding kinetics to dynamic targets like protein kinases .
Physicochemical Properties
- LogP : The thiophene and methoxyphenyl groups may increase lipophilicity (predicted LogP ~3.5) compared to 7l (LogP ~2.8), enhancing membrane permeability .
Q & A
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole and 1,2,3-triazole moieties in this compound?
The synthesis of 1,2,4-oxadiazole typically involves cyclization between amidoximes and carboxylic acid derivatives under microwave or thermal conditions. For 1,2,3-triazoles, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is standard. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocycle formation .
- Catalyst optimization : Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) for triazole formation; ZnCl₂ or TBTU for oxadiazole cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Use a multi-technique approach:
- NMR spectroscopy : Confirm regiochemistry of triazole (1H NMR: δ 7.5–8.0 ppm for triazole protons) and oxadiazole (13C NMR: δ 165–170 ppm for C=O) .
- Elemental analysis : Match experimental vs. calculated C, H, N, S content (e.g., ±0.3% deviation acceptable) .
- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement (R-factor < 0.05) .
Q. What spectroscopic methods are suitable for tracking reaction progress?
- FT-IR : Monitor disappearance of azide (2100 cm⁻¹) and nitrile (2250 cm⁻¹) peaks during CuAAC and oxadiazole formation .
- LC-MS : Detect intermediates and confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm mass error) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological activity?
Q. How can computational modeling predict binding modes and target interactions?
Q. How to resolve contradictions in reported biological activities of analogous compounds?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound stability : Test degradation via HPLC under physiological conditions (e.g., pH 7.4, 37°C) .
- Off-target effects : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational predictions for similar compounds?
- Crystal packing effects : X-ray structures may show non-biological conformations due to lattice forces. Compare with solution-phase NMR data .
- Implicit solvent models : Computational studies often neglect explicit water molecules, affecting electrostatic interactions. Use explicit solvent MD simulations to refine predictions .
Q. How to address discrepancies in reported synthetic yields for oxadiazole-triazole hybrids?
- Reagent purity : Impurities in azide precursors (>95% purity required) can reduce yields. Validate via TLC or GC-MS .
- Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate formation and optimize reaction time .
Methodological Recommendations
Q. Table 1: Optimization of CuAAC Reaction for Triazole Formation
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | CuSO₄·Na ascorbate | 75% → 92% | |
| Solvent | DMF/H₂O (9:1) | 60% → 88% | |
| Temperature | 60°C | 70% → 85% |
Q. Table 2: Key Spectral Data for Structural Validation
| Functional Group | NMR Shift (ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| 1,2,3-Triazole | 1H: 7.8–8.2 | N/A |
| 1,2,4-Oxadiazole | 13C: 167.5 | 1600 (C=N) |
| Thiophene | 1H: 7.2–7.5 | 3100 (C-H) |
| Methoxyphenyl | 1H: 3.8 (OCH₃) | 1250 (C-O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
